molecular formula C10H9ClN4 B6263779 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225146-29-0

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B6263779
CAS RN: 2225146-29-0
M. Wt: 220.7
InChI Key:
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Description

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CEMPC) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing a pyrazole ring and a carbonitrile group. CEMPC has been studied for its potential therapeutic applications and its ability to be used as a building block for other compounds.

Scientific Research Applications

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been used in a variety of scientific research applications. It has been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain cancer cells. It has also been used as a building block for other compounds, such as pyrazoles and carbonitriles. In addition, it has been studied for its potential to act as an antioxidant and to protect cells from oxidative damage.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not fully understood. It is thought to interact with certain proteins and enzymes in the cell, leading to changes in cellular processes. It has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain proteins involved in cell division. In addition, it has been shown to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown it to be a potent inhibitor of certain cancer cell lines, as well as a powerful antioxidant. In vivo studies have shown it to be effective at reducing inflammation, as well as protecting against oxidative damage. It has also been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, making it a useful compound for research purposes. In addition, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, it has limited solubility in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of its use in laboratory experiments.

Future Directions

There are a number of potential future directions for 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile research. One potential direction is to further study its mechanism of action and its interactions with proteins and enzymes in the cell. This could lead to a better understanding of its effects on cancer cells and its potential therapeutic applications. In addition, further research could be done to explore its potential as an antioxidant, as well as its ability to protect cells from oxidative damage. Finally, further research could be done to explore its potential to be used as a building block for other compounds.

Synthesis Methods

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be synthesized through a three-step reaction. The first step involves the condensation of 1-ethyl-3-methyl-pyrazol-5-one with 4-chloro-2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The second step involves the reduction of the nitro group to an amine group with a reducing agent such as sodium borohydride. The third step involves the cyclization of the amine group with a base such as sodium hydroxide to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile with ethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile", "Ethyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add ethyl iodide to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a solid." ] }

CAS RN

2225146-29-0

Product Name

4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Molecular Formula

C10H9ClN4

Molecular Weight

220.7

Purity

0

Origin of Product

United States

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